N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide
Description
N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The 2-methylbenzenesulfonamide moiety enhances its binding affinity to proteins such as PEF(S), as demonstrated in molecular docking studies .
Properties
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFNBZEVDQFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 1,2,4-triazole precursors under acidic or basic conditions.
Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Triazolo-Pyridazine Cores
a. N-(5-(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methoxypyridin-3-yl)-4-fluorobenzenesulfonamide (1609565-40-3)
- Structural Differences : Chloro and methoxy substituents on the pyridine ring, with a fluorobenzenesulfonamide group.
- Functional Impact : The electron-withdrawing fluorine and chlorine atoms likely enhance target binding via polar interactions, while the methoxy group may improve solubility .
b. 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6)
- Structural Differences : A thioacetamide linker replaces the sulfonamide, with a 4-methylphenyl group on the triazolo-pyridazine.
- Functional Impact : The thioether linkage may reduce metabolic stability compared to sulfonamides but could enhance membrane permeability .
c. Compound 1 (Sulfonamide Binder to PEF(S))
Triazolo-Pyridazines with Non-Sulfonamide Substituents
a. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6)
- Structural Differences : Contains an acetamide group instead of sulfonamide, with a methyl-substituted triazolo-pyridazine.
- Functional Impact : Used as a Lin28 protein inhibitor, highlighting the role of the triazolo-pyridazine core in RNA-binding protein modulation .
b. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
- Structural Differences : Incorporates a pyrrolidinyl-propenamide chain and trifluoromethyl group.
- Functional Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine linker improves conformational flexibility for target engagement .
c. Ester Derivatives of [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy Compounds
Key Comparative Data
Mechanistic and Functional Insights
- Binding Interactions: Sulfonamide derivatives (e.g., Compound 1) exhibit stronger PEF(S) binding via dual π-stacking and hydrogen bonding, whereas non-sulfonamide triazolo-pyridazines (e.g., Compound 10) rely on single π-stacking and H-bond interactions .
- Biological Activity : The presence of sulfonamide or ester groups dictates target specificity. For example, sulfonamides favor protease inhibition, while esters shift activity toward antiproliferation .
- Physicochemical Properties : Substituents like fluorine or trifluoromethyl groups improve lipophilicity and bioavailability, as seen in Lin28-1632 and Compound 3ab .
Biological Activity
N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
Molecular Formula : C12H12N6O2S
Molecular Weight : 296.33 g/mol
IUPAC Name : this compound
The compound features a triazolo-pyridazine moiety linked to a sulfonamide group, which is known for enhancing pharmacological properties. The structural characteristics contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group is performed using standard sulfonation techniques.
- Purification : The final product is purified using crystallization or chromatography methods to ensure high purity.
Biological Activity
Recent studies highlight several key biological activities associated with this compound:
Antimicrobial Activity
This compound has demonstrated significant antibacterial and antifungal properties. In vitro assays have shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory activity. In a recent study comparing it with commercial anti-inflammatory drugs such as Indomethacin, it showed comparable efficacy in reducing inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung) | 1.06 ± 0.16 |
| MCF-7 (breast) | 1.23 ± 0.18 |
| HeLa (cervical) | 2.73 ± 0.33 |
These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner and may target specific kinases involved in cancer progression.
Case Study 1: Cytotoxicity Evaluation
In vitro studies were conducted on A549, MCF-7, and HeLa cell lines to evaluate cytotoxicity. Results indicated significant cytotoxicity with IC50 values that are competitive with established chemotherapeutic agents.
Case Study 2: Mechanistic Studies
Docking studies have been performed to elucidate the binding affinity of this compound to various kinase targets. The results suggest a strong interaction with kinases implicated in tumor growth and survival pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
